molecular formula C21H22N2O2S2 B2747816 N-(3-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941984-99-2

N-(3-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2747816
CAS RN: 941984-99-2
M. Wt: 398.54
InChI Key: QFNUHUWEWOERIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It is a thiazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Photodynamic Therapy Applications

The study by Pişkin et al. (2020) focuses on new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showcasing their potential for photodynamic therapy in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry and Functional Reagents

Sakai et al. (2022) reported on the synthesis of p-methoxybenzyl N-acetylcarbamate potassium salts as versatile reagents for N-alkylacetamide and p-methoxy- and 2,4-dimethoxybenzyl carbamates, highlighting their application in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).

Antimicrobial Properties

Krátký et al. (2017) synthesized and characterized rhodanine-3-acetic acid derivatives, evaluating their antimicrobial properties against a panel of bacteria, mycobacteria, and fungi. N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide showed notable activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).

Fungicidal Activity

Siddiqui et al. (2006) explored the synthesis and fungicidal activity of 4,4′‐bis[(2′′‐arylthiazolo [4,3‐b]‐1,3,4‐oxadiazol‐5′′‐yl)methoxy]bibenzyls, contributing to agricultural chemistry by providing new compounds for fungal disease management (Siddiqui, Dwivedi, Shukla, & Singh, 2006).

Structural Analysis and Photophysical Properties

Balijapalli et al. (2017) synthesized N-(benzo[d]thiazol-2-yl) acetamides and analyzed their hydrogen bonding and photophysical properties. The study contributes to understanding the molecular structures and potential applications in materials science (Balijapalli et al., 2017).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c1-15-6-8-16(9-7-15)13-26-21-23-18(14-27-21)11-20(24)22-12-17-4-3-5-19(10-17)25-2/h3-10,14H,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNUHUWEWOERIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.